Cholesteryl linolelaidate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

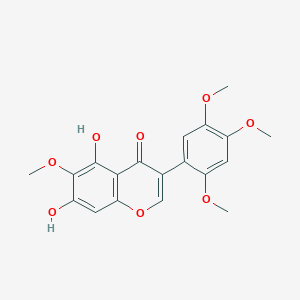

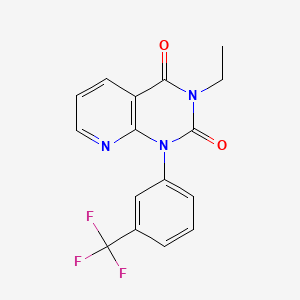

Cholesteryl linoleate is an ester of cholesterol and linoleic acidCholesteryl linoleate is a major component of low-density lipoprotein (LDL) and plays a significant role in lipid metabolism and transport within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl linoleate can be synthesized through the esterification of cholesterol with linoleic acid. This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain pure cholesteryl linoleate .

Industrial Production Methods: In industrial settings, cholesteryl linoleate is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors and advanced purification methods to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Cholesteryl linoleate undergoes various chemical reactions, including:

Oxidation: Cholesteryl linoleate can be oxidized to form hydroperoxides and other oxidation products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Hydrolysis: Hydrolysis reactions typically occur under acidic conditions with the presence of specific enzymes.

Major Products:

Scientific Research Applications

Cholesteryl linoleate has a wide range of applications in scientific research:

Mechanism of Action

Cholesteryl linoleate exerts its effects primarily through its role in lipid metabolism. It is a major component of low-density lipoprotein (LDL), which transports cholesterol and other lipids through the bloodstream. The receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters . This process is crucial for maintaining cellular cholesterol homeostasis and for the formation of atherosclerotic plaques in the case of oxidized cholesteryl linoleate .

Comparison with Similar Compounds

- Cholesteryl oleate

- Cholesteryl arachidonate

- Cholesteryl palmitate

- Cholesteryl stearate

Comparison: Cholesteryl linoleate is unique due to its specific fatty acid component, linoleic acid, which is a polyunsaturated fatty acid. This distinguishes it from other cholesteryl esters that contain saturated or monounsaturated fatty acids. The presence of linoleic acid in cholesteryl linoleate contributes to its distinct role in lipid metabolism and its susceptibility to oxidation, which is a key factor in the development of atherosclerosis .

Properties

Molecular Formula |

C45H76O2 |

|---|---|

Molecular Weight |

649.1 g/mol |

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,12E)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,26,35-36,38-42H,7-10,13,16-25,27-34H2,1-6H3/b12-11+,15-14+ |

InChI Key |

NAACPBBQTFFYQB-TVYVBBRWSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Synonyms |

cholesteryl linoleate cholesteryl linoleate, (E,E)-isomer cholesteryl linoleate, (E,Z)-isomer cholesteryl linoleate, (Z,E)-isomer cholesteryl linolelaidate cholesteryl trans-9-trans-12-octadecadienoate CLOH |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-hydroxy-8-[(E)-3-hydroxybut-1-enyl]-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1231070.png)

![(1R,4S,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1231072.png)

![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide](/img/structure/B1231087.png)